molecular formula C18H17F2N3O3 B6171950 3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea CAS No. 2253947-47-4

3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea

Cat. No. B6171950
CAS RN: 2253947-47-4
M. Wt: 361.3
InChI Key:
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Description

3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea (DFMPP) is a small molecule compound that has recently been the subject of numerous scientific studies. It is a member of the oxopyrrolidine family of compounds, which are known for their potential as therapeutic agents. DFMPP has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters, and has been suggested to possess anti-inflammatory, anti-tumor, and anti-viral activities.

Scientific Research Applications

3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea has been studied in numerous scientific research applications. It has been used as a tool to study protein-protein interactions, as well as to study the structure and function of enzymes, receptors, and transporters. It has also been studied for its potential anti-inflammatory, anti-tumor, and anti-viral activities. In addition, 3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea has been used as a model compound to study the effects of fluoro-substitution on the structure and function of small molecules.

Mechanism of Action

The exact mechanism of action of 3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea is not yet fully understood. However, it is thought to act through several different pathways. It is known to interact with several proteins, including enzymes, receptors, and transporters, and is believed to affect the activity of these proteins. In addition, it is thought to interact with cell membranes, which may contribute to its anti-inflammatory, anti-tumor, and anti-viral activities.
Biochemical and Physiological Effects
3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to inhibit the activity of several receptors, including the estrogen receptor (ER) and the androgen receptor (AR). It has also been shown to inhibit the activity of several transporters, including the multidrug resistance transporter (MDR) and the P-glycoprotein (P-gp).

Advantages and Limitations for Lab Experiments

3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea has several advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it relatively easy to synthesize and study. In addition, it is relatively stable and has been shown to exhibit a wide range of biochemical and physiological activities. However, it is also relatively expensive, and its effects can vary depending on the concentration used.

Future Directions

There are several potential future directions for the study of 3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea. One potential direction is to further investigate its potential anti-inflammatory, anti-tumor, and anti-viral activities. In addition, further research could be conducted to identify the exact mechanism of action of 3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea and to determine its potential therapeutic applications. Finally, further research could be conducted to explore the potential effects of fluoro-substitution on the structure and function of small molecules.

Synthesis Methods

3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea can be synthesized using several different methods. The most common method is the direct condensation of 4-methoxy-2,6-difluorobenzaldehyde with 1-phenylurea, using a base catalyst such as sodium carbonate or potassium carbonate. This reaction is typically carried out at room temperature and yields a white solid product. Alternatively, 3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea can be synthesized by the reaction of 4-methoxy-2,6-difluorobenzaldehyde with 1-phenylurea in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. This reaction is typically carried out at higher temperatures and yields a yellow solid product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea' involves the reaction of a pyrrolidine derivative with a phenyl isocyanate derivative.", "Starting Materials": [ "3S,4R-isomer of 4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid", "Phenyl isocyanate", "Triethylamine", "N,N-dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethyl acetate" ], "Reaction": [ "1. Convert the 3S,4R-isomer of 4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid to its corresponding acid chloride using thionyl chloride.", "2. React the acid chloride with phenyl isocyanate in the presence of triethylamine and N,N-dimethylformamide to form the corresponding urea derivative.", "3. Purify the urea derivative by column chromatography.", "4. React the purified urea derivative with hydrochloric acid to form the hydrochloride salt.", "5. Neutralize the hydrochloride salt with sodium hydroxide.", "6. Extract the neutralized compound with ethyl acetate.", "7. Dry the organic layer with anhydrous sodium sulfate.", "8. Concentrate the organic layer to obtain the final product, '3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea'." ] }

CAS RN

2253947-47-4

Product Name

3-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-1-phenylurea

Molecular Formula

C18H17F2N3O3

Molecular Weight

361.3

Purity

95

Origin of Product

United States

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